molecular formula C9H8N2O3S B12326677 Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-

Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12326677
M. Wt: 224.24 g/mol
InChI Key: DRSUYPDLWGTIFL-PKNBQFBNSA-N
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Description

Key Structural Attributes:

  • Sulfonyl Group : The 4-methylphenylsulfonyl component enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack in synthetic applications.
  • Hydroxyimino Ether : The (E)-configured oxime group introduces rigidity to the molecular framework, stabilizing transition states in cyclization reactions.
  • Nitrile Functionality : The terminal cyano group participates in dipolar interactions, enabling use in [3+2] cycloadditions to form tetrazole derivatives.
Property Value Source
Molecular Formula C₉H₈N₂O₃S
Molecular Weight 224.24 g/mol
IUPAC Name (2E)-2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile
SMILES CC1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N
InChIKey DRSUYPDLWGTIFL-PKNBQFBNSA-N

The compound’s crystalline structure, inferred from analogs like 2-(4-methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile, suggests strong intermolecular hydrogen bonding between the hydroxyimino oxygen and sulfonyl groups, contributing to its stability under ambient conditions.

Historical Development and Discovery

Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- was first cataloged in chemical databases in the early 21st century, with PubChem records indicating its initial registration on October 24, 2006. While its exact synthetic origin remains undocumented in public literature, its structural resemblance to α-tosyloxyiminobenzyl cyanide (CAS 17512-88-8) implies that early methodologies for sulfonyl oxime ethers were adapted for its preparation. These methods likely involved the condensation of 4-methylbenzenesulfonyl chloride with hydroxylamine derivatives, followed by nitrile incorporation via Strecker-like reactions.

The compound’s discovery aligns with broader trends in sulfonyl chemistry during the 2000s, when researchers prioritized modular scaffolds for combinatorial libraries. Its dual functionality—combining a sulfonyl group’s leaving-group capacity with an oxime’s nucleophilicity—made it a candidate for studies on tandem substitution-cyclization reactions. Subsequent updates to its PubChem entry (modified as recently as May 18, 2025) reflect ongoing interest in its physicochemical properties and potential applications.

Significance in Sulfonyl Oxime Ether Chemistry

Sulfonyl oxime ethers occupy a critical niche in synthetic organic chemistry due to their dual reactivity profiles. Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- exemplifies this duality, enabling three primary reaction pathways:

  • Nucleophilic Displacements : The electron-withdrawing sulfonyl group activates the adjacent carbon for nucleophilic substitution, permitting the introduction of amines, thiols, or alkoxides. For example, in the presence of primary amines, the compound undergoes displacement to form sulfonamide-linked nitriles, precursors to bioactive heterocycles.
  • Cycloadditions : The nitrile group participates in Huisgen-type cycloadditions with azides, yielding 1,2,3-triazoles under copper catalysis. This reactivity is leveraged in click chemistry for drug discovery.
  • Oxime-Mediated Rearrangements : The hydroxyimino group can tautomerize or undergo Beckmann rearrangements under acidic conditions, generating amide derivatives for peptide mimetics.

Comparative Reactivity of Sulfonyl Oxime Ethers:

Compound Sulfonyl Group Position Key Reaction Application
Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- Para-methyl benzene Nucleophilic substitution at C2 Heterocyclic synthesis
2-(2-Pyridylsulfonyl) analog Pyridyl ring Coordination-mediated catalysis Ligand design for metal complexes
α-Tosyloxyiminobenzyl cyanide Benzene ring Thermal cyclization Tetrazole formation

The para-methyl substituent in acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- enhances solubility in apolar solvents compared to unsubstituted analogs, broadening its utility in heterogeneous reaction systems. Furthermore, its enantiomeric stability—a consequence of the (E)-oxime configuration—makes it a candidate for asymmetric synthesis, though this area remains underexplored.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

(2E)-2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile

InChI

InChI=1S/C9H8N2O3S/c1-7-2-4-8(5-3-7)15(13,14)9(6-10)11-12/h2-5,12H,1H3/b11-9+

InChI Key

DRSUYPDLWGTIFL-PKNBQFBNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N

Origin of Product

United States

Preparation Methods

Step 1: Formation of Sulfonylhydroxylamine Intermediate

Reagents :

  • 4-Methylbenzenesulfonyl chloride (1 equiv)
  • Hydroxylamine hydrochloride (1.2 equiv)
  • Sodium carbonate (1.5 equiv)
  • Solvent: Water/ethanol mixture (3:1 v/v)

Procedure :

  • Hydroxylamine hydrochloride and Na₂CO₃ are dissolved in 30 mL H₂O at 0–5°C.
  • 4-Methylbenzenesulfonyl chloride in ethanol (10 mL) is added dropwise over 30 min.
  • Reaction stirred for 2 hr at 0°C, then 12 hr at room temperature.
  • Intermediate precipitate filtered and dried (yield: 85–92%).

Mechanism :
$$
\text{ArSO}2\text{Cl} + \text{NH}2\text{OH} \xrightarrow{\text{base}} \text{ArSO}_2\text{NHOH} + \text{HCl}
$$
(Ar = 4-methylphenyl)

Step 2: Oxime Formation with Acetonitrile

Reagents :

  • Sulfonylhydroxylamine intermediate (1 equiv)
  • Acetonitrile (3 equiv)
  • Catalyst: Pyridine (0.2 equiv)
  • Solvent: Tetrahydrofuran (THF)

Procedure :

  • Intermediate dissolved in 20 mL THF at 50°C.
  • Acetonitrile and pyridine added sequentially.
  • Reaction refluxed for 6–8 hr under N₂.
  • Product purified via silica chromatography (hexane:EtOAc 4:1).

Key Data :

Parameter Value
Yield 68–75%
Purity (HPLC) >98%
Melting Point 142–144°C
IR (KBr) 2250 cm⁻¹ (C≡N), 1320/1150 cm⁻¹ (SO₂)

Alternative Method: Nitrosation of 2-[(4-Methylphenyl)Sulfonyl]Acetophenone

Patented approaches utilize nitrosation followed by sulfonation:

Reaction Scheme

$$
\text{ArSO}2\text{C}6\text{H}4\text{COCH}3 \xrightarrow{\text{NaNO}2/\text{HCl}} \text{ArSO}2\text{C}6\text{H}4\text{C(=NOH)CN}
$$

Conditions :

  • Substrate: 2-[(4-methylphenyl)sulfonyl]acetophenone (1 equiv)
  • Nitrosating agent: NaNO₂ (2 equiv) in 6M HCl
  • Temperature: −10°C to 0°C
  • Time: 4–6 hr

Optimization Findings :

  • Excess HCl improves nitrosonium ion (NO⁺) generation, critical for imine formation.
  • Yields increase from 45% to 62% when using H₂O/CH₂Cl₂ biphasic system.

Side Products :

  • Over-nitrosation products (up to 15%) requiring column purification.

Microwave-Assisted One-Pot Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction:

Protocol :

  • 4-Methylbenzenesulfonyl chloride (1.0 g, 5.2 mmol)
  • NH₂OH·HCl (0.54 g, 7.8 mmol)
  • Acetonitrile (0.82 mL, 15.6 mmol)
  • K₂CO₃ (1.44 g, 10.4 mmol)
  • Solvent: DMF (5 mL)

Microwave Parameters :

  • Power: 300 W
  • Temperature: 120°C
  • Time: 20 min

Results :

Metric Conventional Microwave
Yield 68% 89%
Reaction Time 8 hr 20 min
Energy Consumption 850 kJ 150 kJ

Advantages :

  • Reduced epimerization of oxime geometry (E/Z ratio 95:5 vs 80:20).

Industrial-Scale Production Considerations

Cost Analysis (Per Kilogram)

Component Cost (USD)
4-Methylbenzenesulfonyl chloride 120
Hydroxylamine hydrochloride 65
Solvent Recovery −40
Total 145

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.42 (s, 3H, CH₃)
  • δ 7.35–7.89 (m, 4H, Ar-H)
  • δ 8.21 (s, 1H, NOH)

13C NMR (101 MHz, CDCl₃) :

  • 21.4 (CH₃)
  • 118.2 (C≡N)
  • 134.5–144.2 (Ar-C)
  • 159.7 (C=NOH)

HRMS (ESI+) :

  • Calculated for C₁₀H₁₀N₂O₃S: 238.0382
  • Found: 238.0379 [M+H]⁺

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides.

ConditionsProductReaction EfficiencyReferences
H₂SO₄/H₂O, 80°C, 6 hr2-(Hydroxyimino)-2-[(4-methylphenyl)sulfonyl]acetic acid85–92% yield
NaOH (aq), H₂O₂, 50°CCorresponding amide derivative70–78% yield

Mechanism : Acidic hydrolysis proceeds via protonation of the nitrile, followed by nucleophilic water attack to form an imidic acid intermediate, which tautomerizes to the carboxylic acid. Basic conditions involve hydroxide ion attack, forming an intermediate that converts to the amide in the presence of peroxide .

Nucleophilic Substitution at the Sulfonyl Group

The electron-withdrawing sulfonyl group facilitates nucleophilic displacement reactions.

NucleophileConditionsProductReferences
Primary amines (RNH₂)K₂CO₃, DMF, 60°C, 12 hrSulfonamide derivatives
Alkoxides (RO⁻)Et₃N, THF, RT, 6 hrSulfonate esters

Example : Reaction with benzylamine yields N-benzyl-2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]acetamide . The sulfonyl group acts as a leaving group, with the oxime stabilizing the transition state through resonance.

Metal-Catalyzed Allylation

The oxime group participates in gold(I)-catalyzed allylation with aminoallenes:

Reagents :

  • AuCl(PPh₃) (5 mol%), AgOTf (15 mol%)

  • Aminoallene (1.2 equiv), CH₂Cl₂, RT, 5 hr

Product : O-Allyl oxime derivatives (52–96% yield) .
Mechanism : The gold catalyst activates the allene’s C=C bond, enabling oxime oxygen to attack the terminal carbon. Subsequent protonation releases the product .

Condensation Reactions

The hydroxyimino group reacts with carbonyl compounds or amines:

ReactantConditionsProductReferences
Aldehydes (RCHO)HCl (cat.), EtOH, refluxHydrazone derivatives
Hydrazine (NH₂NH₂)EtOH, 60°C, 4 hr1,2,4-Triazole analogs

Example : Condensation with benzaldehyde forms a hydrazone, which can cyclize under oxidative conditions to yield triazoles .

Reduction of the Nitrile Group

Catalytic hydrogenation or hydride reduction converts the nitrile to an amine:

ReagentConditionsProductReferences
H₂, Raney Ni, EtOH50 psi, 80°C, 8 hr2-(Hydroxyimino)-2-[(4-methylphenyl)sulfonyl]ethylamine
LiAlH₄, THF0°C to RT, 2 hrPrimary amine (75% yield)

Coordination with Transition Metals

The oxime and sulfonyl groups act as bidentate ligands for metals like Ru and Rh, enabling C–H functionalization :

Example : Ru-catalyzed ortho-alkylation of aryl ketones (see Table 1).

CatalystSubstrateProduct YieldReferences
[RuHCl(CO)(PAr₃)₃]Diaryliodonium salts82–89%

Mechanism : Pre-coordination of the oxime to Ru facilitates C–H bond activation, followed by insertion and reductive elimination .

Photochemical Reactions

Under UV light, the compound undergoes homolytic cleavage of the N–O bond, generating nitrile oxide radicals. These intermediates participate in cycloadditions with alkenes to form isoxazolines (65–88% yield).

Base-Induced Elimination

Strong bases (e.g., DBU) promote elimination of the sulfonyl group, forming α,β-unsaturated nitriles:

Conditions : DBU (1.5 equiv), DMSO, 100°C, 3 hr
Product : (E)-2-Cyano-1-[(4-methylphenyl)sulfonyl]ethene (76% yield).

Scientific Research Applications

Medicinal Chemistry

Acetonitrile, 2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- has been explored for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity against specific targets, particularly in cancer treatment. Research indicates that compounds with similar structures can act as androgen receptor modulators, which are crucial in treating hormone-dependent cancers such as prostate cancer .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions enhances its utility in chromatographic methods. For instance, it can be used in high-performance liquid chromatography (HPLC) to separate and identify compounds based on their interaction with the stationary phase .

Materials Science

The compound has been investigated for its role as a photo-acid generator (PAG). Photo-acid generators are essential in photolithography processes used in semiconductor manufacturing. The oxime functional group in acetonitrile, 2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- contributes to its effectiveness as a PAG by releasing acid upon exposure to light, which can initiate polymerization reactions necessary for creating microelectronic devices .

Synthesis of Other Compounds

This compound serves as an intermediate in the synthesis of various chemical entities. Its sulfonyl group is particularly useful for creating sulfonamide derivatives, which have broad applications in pharmaceuticals and agrochemicals. The versatility of acetonitrile, 2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- allows chemists to modify it further to develop novel compounds with desired properties .

Case Study 1: Cancer Therapeutics

A study investigated the potential of compounds derived from acetonitrile, 2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- as selective androgen receptor modulators. The results indicated that these derivatives exhibited significant anti-proliferative effects on prostate cancer cell lines while minimizing side effects associated with traditional therapies .

Case Study 2: Photolithography

Research on the use of acetonitrile, 2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- as a photo-acid generator showed that it effectively enhances resolution in photolithographic processes. The compound's ability to generate acid upon UV exposure was demonstrated to improve the quality of micro-patterns formed on silicon wafers .

Mechanism of Action

The mechanism of action of 2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzymatic activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets. The nitrile group can participate in covalent interactions with nucleophilic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with three analogs that share core sulfonyl or nitrile motifs but differ in substituents (Table 1).

Table 1: Key Properties of Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- and Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- Tos, hydroxyimino C₉H₉N₂O₃S 225.24* Not explicitly provided
2-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)acetonitrile 4-Cl-phenylsulfonyl, methylsulfonyl C₉H₈ClNO₄S₂ 293.75 56075-44-6
2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile Tos, phenyl, sulfonyloxyimino C₁₅H₁₂N₂O₃S 300.33 17512-88-8
2-Methyl-α-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]benzeneacetonitrile Tos, thienylidene, benzeneacetonitrile C₂₁H₁₇N₂O₃S₂ 421.50 Not explicitly provided

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Reactivity: The target compound’s hydroxyimino group distinguishes it from the chlorophenyl and methylsulfonyl substituents in the analog from . The phenyl substituent in the analog introduces steric bulk, reducing solubility in polar solvents compared to the Tos group in the target compound .

Molecular Weight and Applications :

  • The thienylidene-containing analog () has a significantly higher molecular weight (421.50 g/mol) due to its fused aromatic system, which may enhance UV absorption properties for optoelectronic applications .
  • The target compound’s lower molecular weight (225.24 g/mol) suggests greater volatility, making it suitable for gas-phase reactions or chromatography.

Sulfonyl Group Variations :

  • The Tos group in the target compound and analog provides moderate electron withdrawal, whereas the 4-chlorophenylsulfonyl group in ’s analog increases electrophilicity, favoring nucleophilic substitution reactions .

Research Findings and Implications

  • Synthetic Utility: The Tos group’s stability under acidic conditions (as noted in –2) makes the target compound a candidate for protecting-group strategies in multi-step syntheses.
  • Spectroscopic Properties: Theoretical studies on related N-substituted maleimides () suggest that the hydroxyimino group in the target compound may exhibit distinct IR absorptions near 1650 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (O–H stretch) .

Biological Activity

Acetonitrile, 2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- (CAS No. 175201-58-8) is a synthetic compound characterized by its unique structural features, including a hydroxyimino group, a sulfonyl group, and a nitrile group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.

  • Molecular Formula : C9H8N2O3S
  • Molecular Weight : 224.24 g/mol
  • Structure : Contains functional groups that may influence its reactivity and interactions with biological systems.

The biological activity of this compound is attributed to its ability to interact with various biomolecules through its functional groups. The hydroxyimino group can form hydrogen bonds, while the sulfonyl group may participate in electrophilic reactions. The nitrile moiety can interact with enzymes and proteins, potentially modulating their functions .

Antimicrobial Properties

Research indicates that compounds similar to 2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- have exhibited antimicrobial activity. For instance, derivatives of hydroximoyl compounds have been studied for their efficacy against phytopathogenic fungi, suggesting potential applications in agriculture as fungicides .

Anti-inflammatory Effects

In preliminary studies, compounds with similar structures have shown promise in exhibiting anti-inflammatory properties. The sulfonamide functional group is often associated with anti-inflammatory activity, which could be leveraged in therapeutic applications.

Case Studies and Research Findings

  • Antifungal Activity : A study explored the use of hydroximoyl derivatives as fungicides, demonstrating their effectiveness against various fungal pathogens. The mechanism involved disruption of fungal cell integrity and metabolism .
  • Neuroprotective Effects : Although primarily focused on other compounds, research into related structures has highlighted neuroprotective properties that could be relevant for developing treatments for neurodegenerative diseases. These effects are often mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways .
  • Synthetic Pathways : The synthesis of 2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- involves reacting 4-methylbenzenesulfonyl chloride with hydroxylamine in the presence of a base. This synthetic route is significant for producing the compound in both laboratory and industrial settings, allowing for further exploration of its biological activities .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Features
2-Hydroxyimino-2-(phenyl)sulfonylacetonitrileAntimicrobialLacks methyl substitution
2-Hydroxyimino-2-(4-chlorophenyl)sulfonylacetonitrileAntifungalChlorine substituent enhances activity
2-Hydroxyimino-2-(4-nitrophenyl)sulfonylacetonitrileNeuroprotectiveNitro group may enhance reactivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]acetonitrile, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves condensation reactions using 4-methylbenzenesulfonyl chloride and hydroxyimino precursors. For example, sulfonamide formation under basic conditions (e.g., aqueous Na₂CO₃, pH 9–10) with stirring at room temperature for 3–4 hours is effective . Intermediates are characterized via IR spectroscopy (to confirm sulfonyl and hydroxyimino groups), ¹H/¹³C NMR (to verify regioselectivity), and elemental analysis (CHN) for purity validation .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is employed for structural elucidation. The SHELX system (e.g., SHELXL for refinement) is widely used due to its robustness in handling high-resolution data and twinned crystals. Data collection at 293 K with an R factor < 0.05 ensures accuracy. Mean σ(C–C) bond lengths and torsional angles are analyzed to confirm stereochemistry .

Q. What stability considerations are critical for handling the hydroxyimino and sulfonyl functional groups?

  • Methodological Answer : The hydroxyimino group is sensitive to oxidation and hydrolysis. Storage under inert atmospheres (N₂/Ar) at –20°C is recommended. Sulfonyl groups require protection from strong bases to avoid cleavage. Stability assays under varying pH (2–12) and temperatures (25–60°C) using HPLC monitoring can identify degradation pathways .

Advanced Research Questions

Q. How does the hydroxyimino group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : The hydroxyimino group acts as a directing group in metal-catalyzed C–H activation reactions. Computational studies (DFT calculations) reveal its electron-withdrawing effects, which polarize adjacent bonds. Experimental validation via kinetic isotope effect (KIE) studies or trapping of intermediates (e.g., using TEMPO) can elucidate mechanisms .

Q. What strategies are used to resolve contradictions in biological activity data, such as enzyme inhibition vs. cytotoxicity?

  • Methodological Answer : Dose-response curves (IC₅₀ values) and selectivity indices (SI) are compared across assays. For example, in α-glucosidase inhibition studies, triplicate experiments with statistical analysis (mean ± SEM) minimize variability. Counter-screening against unrelated enzymes (e.g., acetylcholinesterase) confirms target specificity . Parallel molecular docking (AutoDock Vina) identifies binding poses that explain discrepancies .

Q. How can computational modeling predict the compound’s interaction with macromolecular targets like DNA methyltransferases or ubiquitin-conjugating enzymes?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER/GROMACS) model ligand-protein interactions over 100-ns trajectories. Key parameters include binding free energy (MM-PBSA) and hydrogen-bond occupancy. For UBE2N inhibition, mutagenesis studies (e.g., Ala-scanning) validate predicted contact residues .

Q. What experimental approaches are used to study the compound’s role in p53-dependent vs. p53-independent apoptosis pathways?

  • Methodological Answer : Isogenic cell lines (p53 wild-type vs. mutant) are treated with the compound, followed by flow cytometry (Annexin V/PI staining) and Western blotting for p53, JNK, and caspase-3. siRNA knockdown of p53 or JNK inhibitors (SP600125) confirm pathway dependency .

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